REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:12]=[CH:13][C:14](=[O:17])[NH:15][CH:16]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[C:18]([O-])([O-])=O.[Cs+].[Cs+].CI>CN(C=O)C>[O:4]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][C:14](=[O:17])[N:15]([CH3:18])[CH:16]=3)[CH2:9][CH2:10]2)[O:1][CH2:2][CH2:3]1.[O:4]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15][CH:16]=3)[CH2:9][CH2:10]2)[O:1][CH2:2][CH2:3]1 |f:1.2.3|
|
Name
|
5-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)C=2C=CC(NC2)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Cs2CO3
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
330 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column on a CombiFlash® system
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)C=2C=CC(N(C2)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)C=2C=CC(=NC2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |